1-Methyl-5-nitropyrazole-4-boronic Acid Pinacol Ester

Electrochemical Analysis Reduction Potential Nitropyrazole Isomers

Select this specific 5-nitropyrazole boronic ester for reliable Suzuki-Miyaura coupling. The 99.4% batch purity ensures reproducible yields in focused library synthesis. Unlike 3-nitro isomers, the 5-nitro configuration enhances susceptibility to bioreduction, making it the superior choice for hypoxia-activated prodrug programs. Generic substitution with non-nitro analogs risks synthetic failure due to distinct steric and electronic profiles. Verify batch-specific purity before ordering.

Molecular Formula C10H16BN3O4
Molecular Weight 253.07 g/mol
Cat. No. B8177214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-5-nitropyrazole-4-boronic Acid Pinacol Ester
Molecular FormulaC10H16BN3O4
Molecular Weight253.07 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2)C)[N+](=O)[O-]
InChIInChI=1S/C10H16BN3O4/c1-9(2)10(3,4)18-11(17-9)7-6-12-13(5)8(7)14(15)16/h6H,1-5H3
InChIKeyIWTSXDKWNFSNEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-5-nitropyrazole-4-boronic Acid Pinacol Ester: Comparative Reactivity and Purity Data for Procurement Decisions


1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester is an organoboron compound utilized as a key building block in organic synthesis, primarily in Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures for pharmaceutical and agrochemical research. Its unique structure incorporates a pyrazole ring, a nitro group, and a pinacol-protected boronic ester . Understanding its differential performance against close analogs is critical for efficient synthesis planning and cost-effective procurement [1].

Why 1-Methyl-5-nitropyrazole-4-boronic Acid Pinacol Ester Is Not a Commodity: Critical Electronic and Steric Differences


Generic substitution among pyrazole boronic esters is risky due to the profound impact of ring substitution patterns on key reaction parameters. The presence and position of electron-withdrawing groups like the nitro moiety in this compound significantly alter the electronic properties of the pyrazole core, directly affecting both its susceptibility to reduction and its reactivity in cross-coupling reactions [1]. Unlike simpler, unsubstituted pyrazole boronic esters, the specific substitution of 1-methyl-5-nitropyrazole-4-boronic acid pinacol ester introduces unique steric and electronic profiles that are not mimicked by other regioisomers or nitro-group-lacking analogs . This necessitates a data-driven, evidence-based approach to selection, as the performance of one analog cannot be extrapolated to another, potentially leading to synthetic failure or suboptimal yields.

Quantifiable Differentiators for 1-Methyl-5-nitropyrazole-4-boronic Acid Pinacol Ester: A Comparator-Based Evidence Guide


Comparative Reduction Potential of the Pyrazole Core: 5-Nitro vs. 3-Nitro Isomer

The core pyrazole's electronic properties are a key determinant of its behavior in subsequent reactions. A direct comparison of the 1-methyl-5-nitropyrazole core with its regioisomer, 1-methyl-3-nitropyrazole, reveals a significant difference in reduction potential. Electron affinity calculations and experimental measurements confirm that the 5-nitro isomer is substantially more susceptible to reduction [1].

Electrochemical Analysis Reduction Potential Nitropyrazole Isomers

Batch-Specific Purity Analysis: Ensuring Reproducibility vs. Unspecified Commercial Grades

For procurement, the verified purity of a specific lot is a critical differentiator. A vendor has provided a certificate of analysis indicating a specific batch of 1-Methyl-5-nitropyrazole-4-boronic acid pinacol ester has a purity of 99.4% . This contrasts with many commercially available boronic esters and acids where purity is often stated only as a minimum specification (e.g., ≥95%) without a lot-specific assay.

Purity Analysis Quality Control Reproducibility

Comparative Cytotoxicity of Platinum(II) Complexes Derived from Nitropyrazole Ligands

In a study of platinum(II) complexes for potential anticancer activity, the complex derived from the 1-methyl-5-nitropyrazole ligand demonstrated notable in vitro performance. Specifically, the complex `trans-dichloridobis(1-methyl-5-nitropyrazole)platinum(II)` exhibited a lower IC50 value (indicating higher potency) against the MCF-7 breast cancer cell line compared to the reference drug cisplatin [1].

Medicinal Chemistry Cytotoxicity Platinum(II) Complexes

Recommended Application Scenarios for 1-Methyl-5-nitropyrazole-4-boronic Acid Pinacol Ester Based on Differential Evidence


Synthesis of Nitro-Containing Heteroaromatic Libraries via Suzuki-Miyaura Coupling

This compound is optimally used as a coupling partner in Suzuki-Miyaura reactions to introduce a functionalized nitropyrazole moiety into drug-like molecules. The 99.4% batch purity ensures reliable and reproducible coupling yields, making it suitable for generating focused compound libraries where consistent building block quality is paramount.

Precursor for Developing Novel Platinum-Based Anticancer Agents

In medicinal chemistry, this boronic ester can serve as a key intermediate for synthesizing 1-methyl-5-nitropyrazole ligands. When complexed with platinum, the resulting compounds have demonstrated enhanced in vitro cytotoxicity against cancer cell lines like MCF-7 compared to cisplatin [1]. This scenario is ideal for projects exploring new metallodrugs with improved potency.

Building Block for Molecules Requiring Selective Bioreduction

The enhanced susceptibility of the 5-nitropyrazole core to reduction, compared to its 3-nitro isomer [2], makes this compound a superior choice for designing hypoxia-activated prodrugs or other therapeutic agents where selective bioreduction in a low-oxygen environment (e.g., tumor tissue) is a desired mechanism of action.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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